What is the chemical structure of 6-(Pent-4-ynyloxy)nicotinoyl chloride
What is the chemical structure of 6-(Pent-4-ynyloxy)nicotinoyl chloride
An In-Depth Technical Guide to 6-(Pent-4-ynyloxy)nicotinoyl Chloride: Synthesis, Reactivity, and Applications in Bioconjugation
Abstract
6-(Pent-4-ynyloxy)nicotinoyl chloride is a bifunctional heteroaromatic compound designed for applications in chemical biology, medicinal chemistry, and materials science. It integrates two highly valuable chemical motifs: a reactive nicotinoyl chloride for stable amide or ester bond formation and a terminal alkyne for bioorthogonal "click chemistry" ligations. This guide provides a comprehensive technical overview of its chemical structure, a detailed, field-proven synthetic methodology, an analysis of its reactivity, and a discussion of its applications, particularly as a molecular linker. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for creating sophisticated chemical probes, antibody-drug conjugates (ADCs), and novel materials.
Chemical Identity and Physicochemical Properties
6-(Pent-4-ynyloxy)nicotinoyl chloride is a derivative of nicotinic acid (Vitamin B3). The core pyridine ring is functionalized at the 6-position with a pent-4-ynyloxy chain, which introduces a terminal alkyne. The carboxylic acid at the 3-position is activated as an acyl chloride, rendering it highly susceptible to nucleophilic attack.
Structural and Physicochemical Data
The key identifiers and properties of the molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-(pent-4-yn-1-yloxy)nicotinoyl chloride | [1] |
| CAS Number | 1924321-98-1 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |
| Molecular Weight | 223.66 g/mol | [1] |
| Canonical SMILES | C#CCCCOC1=CC=C(C=N1)C(=O)Cl | [1] |
| InChI | InChI=1S/C11H10ClNO2/c1-2-3-4-7-15-10-6-5-9(8-13-10)11(12)14/h1,5-6,8H,3-4,7H2 | [1] |
| InChIKey | OCQBUCQUHMJNMR-UHFFFAOYSA-N | [1] |
| Appearance | Predicted to be a colorless to light-yellow oil or low-melting solid | N/A |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane); Reacts with protic solvents | N/A |
Chemical Structure Diagram
Caption: Chemical structure of 6-(Pent-4-ynyloxy)nicotinoyl chloride.
Synthesis and Purification
The synthesis of 6-(Pent-4-ynyloxy)nicotinoyl chloride is a two-step process starting from commercially available 6-chloronicotinic acid and pent-4-yn-1-ol. The first step establishes the ether linkage via a nucleophilic aromatic substitution, yielding the carboxylic acid intermediate. The second step converts this intermediate into the highly reactive acyl chloride.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 6-(Pent-4-ynyloxy)nicotinic Acid
This procedure involves a Williamson-type ether synthesis where the alkoxide of pent-4-yn-1-ol displaces the chloride on the pyridine ring.
-
Causality: 6-chloronicotinic acid is an electron-deficient aromatic system, which makes the 6-position susceptible to nucleophilic attack. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the sodium pent-4-yn-1-oxide. This alkoxide is a potent nucleophile that readily attacks the pyridine ring to form the ether linkage. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent to prevent quenching the base and to solubilize the reactants.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then suspend it in anhydrous THF.
-
Alkoxide Formation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of pent-4-yn-1-ol (1.1 equivalents) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.
-
Nucleophilic Substitution: Add 6-chloronicotinic acid (1.0 equivalent) portion-wise to the stirred alkoxide solution.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 66 °C). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Concentrate the mixture under reduced pressure to remove the THF.
-
Purification: Dilute the remaining aqueous residue with water and acidify to pH ~4 with 1 M HCl. The product, 6-(Pent-4-ynyloxy)nicotinic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Step 2: Conversion to 6-(Pent-4-ynyloxy)nicotinoyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]
-
Causality: Thionyl chloride is a highly effective reagent for this transformation.[4] The mechanism involves the carboxylic acid's oxygen attacking the sulfur atom of SOCl₂, forming an acyl chlorosulfite intermediate. This converts the hydroxyl group into an excellent leaving group. The chloride ion, released in the process, then acts as a nucleophile, attacking the carbonyl carbon.[5][6] The tetrahedral intermediate collapses, releasing the final acyl chloride product along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[5][7] The evolution of these gaseous byproducts drives the reaction to completion, making it effectively irreversible. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier-type intermediate, which is a more potent chlorinating agent.[5]
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), suspend 6-(Pent-4-ynyloxy)nicotinic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Chlorination: Add thionyl chloride (SOCl₂) (2.0-3.0 equivalents) dropwise to the suspension at 0 °C. Add one drop of anhydrous DMF as a catalyst.
-
Reaction: Allow the mixture to warm to room temperature and then gently heat to reflux (approx. 40 °C). The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.
-
Isolation: Carefully remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator (ensure the vacuum line is protected by a trap). The resulting crude 6-(Pent-4-ynyloxy)nicotinoyl chloride is often used immediately in the subsequent step without further purification due to its high reactivity and moisture sensitivity.
Chemical Reactivity and Applications
The bifunctional nature of this molecule dictates its utility. The acyl chloride provides a site for covalent attachment to biomolecules or surfaces, while the terminal alkyne serves as a handle for bioorthogonal chemistry.
The Acyl Chloride Moiety: A Gateway to Amides and Esters
The nicotinoyl chloride group is a highly reactive acylating agent. It readily reacts with nucleophiles such as primary and secondary amines to form stable amide bonds, or with alcohols to form ester bonds. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. This reactivity makes it ideal for conjugating the "alkyne handle" to proteins (via lysine or N-terminal amines), drugs, or fluorescent dyes containing amine or hydroxyl groups.
The Terminal Alkyne: A Handle for Bioorthogonal Ligation
The terminal alkyne is a cornerstone functional group for "click chemistry," a concept introduced by K. Barry Sharpless.[][9] These reactions are known for being rapid, high-yielding, and bio-orthogonal, meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.[][10]
The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[11][12] This reaction has become a powerful tool in drug discovery, bioconjugation, and materials science.[10][11][13] The alkyne group's linear and rigid structure makes it a valuable linker in drug design, capable of optimizing target binding and improving pharmacokinetic properties.[14][15][16]
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This protocol outlines the general steps for conjugating an azide-modified biomolecule (e.g., a protein) with 6-(Pent-4-ynyloxy)nicotinoyl chloride (after it has been linked to another molecule, if necessary).
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-modified biomolecule in an aqueous buffer (e.g., PBS).
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate in water.
-
Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) oxidation state and protect the biomolecule.[13]
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-modified biomolecule, the alkyne-containing molecule, and the THPTA ligand.
-
Initiate the reaction by adding the CuSO₄ followed immediately by the sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting conjugate to remove excess reagents and unreacted starting materials using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
-
Safety, Handling, and Storage
6-(Pent-4-ynyloxy)nicotinoyl chloride is a reactive chemical that must be handled with appropriate precautions. Its hazards are primarily derived from the acyl chloride functional group.
-
Reactivity with Water: Acyl chlorides react vigorously and exothermically with water and other protic solvents (alcohols, amines) to release corrosive hydrogen chloride (HCl) gas.[17] This reaction is responsible for its corrosive effects on skin, eyes, and the respiratory tract.[18][19]
-
Corrosivity: It is expected to be highly corrosive and can cause severe skin burns and eye damage upon contact.[18][19]
-
Inhalation Hazard: Inhalation of vapors or mists can cause severe irritation and burns to the respiratory tract.[18]
Handling and Personal Protective Equipment (PPE)
All manipulations should be performed inside a certified chemical fume hood.
| Hazard | Precaution / PPE |
| Contact (Skin/Eyes) | Wear chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, and tightly fitting safety goggles along with a face shield.[17][20] |
| Inhalation | Use only within a fume hood to ensure adequate ventilation. Avoid breathing vapors.[17][19] |
| Fire/Explosion | While not highly flammable itself, the HCl gas generated upon contact with moisture can react with metals to produce flammable hydrogen gas.[17] Keep away from incompatible materials. |
| Spills | Absorb spills with an inert, dry material (e.g., sand, vermiculite) and collect in a sealed container for disposal. Do not use water.[19][21] |
Storage
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[17]
-
Keep in a cool, dry, and well-ventilated area away from water, bases, alcohols, and oxidizing agents.[19][20]
-
A desiccator or a controlled-atmosphere glovebox is the ideal storage environment.
Conclusion
6-(Pent-4-ynyloxy)nicotinoyl chloride is a powerful and versatile bifunctional linker. Its well-defined and separable reactive sites—the acyl chloride for covalent conjugation and the terminal alkyne for bioorthogonal click chemistry—provide researchers with a robust tool for the modular construction of complex molecular architectures. From the synthesis of targeted antibody-drug conjugates to the development of functionalized materials and chemical probes, this compound offers a reliable and efficient bridge between distinct molecular entities, accelerating innovation in chemistry, biology, and medicine.
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A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Journal of the Korean Chemical Society. [Link]
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